

An In-depth Technical Guide to Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate

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Compound of Interest

Compound Name: Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with the reactive hydroxymethyl group and the versatile benzyl carbamate protecting group, makes it a key intermediate in the synthesis of a variety of complex molecules with potential therapeutic applications. The piperidine moiety is a prevalent feature in many biologically active compounds, and the introduction of a hydroxymethyl group at the 2-position provides a handle for further chemical modifications and the exploration of structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of **Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate**, with a focus on experimental details relevant to researchers in the field.

Chemical Structure and Properties

Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate, also known as N-Cbz-2-(hydroxymethyl)piperidine, possesses a piperidine ring N-protected with a benzyloxycarbonyl (Cbz or Z) group. A hydroxymethyl (-CH₂OH) substituent is located at the 2-position of the piperidine ring, which is a chiral center. The molecule can, therefore, exist as two enantiomers,

(S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate and (R)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate.

Property	Value
Chemical Formula	C ₁₄ H ₁₉ NO ₃
Molecular Weight	249.31 g/mol
CAS Number	105706-75-0 (racemate)
(S)-enantiomer CAS	212557-00-1
Appearance	Typically a colorless to white solid or oil
Solubility	Soluble in many organic solvents such as methanol, ethanol, and dichloromethane

Synthesis

The synthesis of **Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate** is most commonly achieved through the reduction of the corresponding carboxylic acid, N-Cbz-pipecolic acid (benzyl 1,2-piperidinedicarboxylate). This precursor is commercially available or can be synthesized by protecting pipecolic acid with benzyl chloroformate.

Experimental Protocol: Reduction of N-Cbz-L-pipecolic acid

This protocol describes a representative procedure for the synthesis of (S)-**Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate**.

Materials:

- N-Cbz-L-pipecolic acid
- Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
- Anhydrous tetrahydrofuran (THF)

- Methanol
- Saturated aqueous sodium bicarbonate solution
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** A flame-dried round-bottom flask is charged with N-Cbz-L-pipecolic acid and anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.
- **Reduction:** A solution of borane-tetrahydrofuran complex (typically 1.5 to 2.0 equivalents) is added dropwise to the stirred solution of the carboxylic acid at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 4-12 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Quenching:** Upon completion of the reaction, the flask is cooled again to 0 °C, and methanol is added cautiously to quench the excess borane. The mixture is then stirred for a period (e.g., 30 minutes) until gas evolution ceases.
- **Work-up:** The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted multiple times with ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

- Chromatography: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate**.

Quantitative Data (Representative):

Parameter	Value
Starting Material	N-Cbz-L-pipecolic acid
Reducing Agent	Borane-tetrahydrofuran complex
Solvent	Anhydrous THF
Reaction Temperature	0 °C to room temperature
Reaction Time	4-12 hours
Typical Yield	80-95%
Purity (post-chromatography)	>98%

Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The N-benzyl piperidine motif, in particular, is utilized to fine-tune the efficacy and physicochemical properties of drug candidates. It can engage in crucial cation- π interactions with target proteins and provides a platform for optimizing stereochemistry to enhance potency and reduce toxicity.^{[1][2]}

While specific biological activity data for **Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate** is not extensively reported in publicly available literature, its structural features suggest its utility as a versatile intermediate in the synthesis of various biologically active molecules. For instance, related benzylpiperidine derivatives have been investigated as:

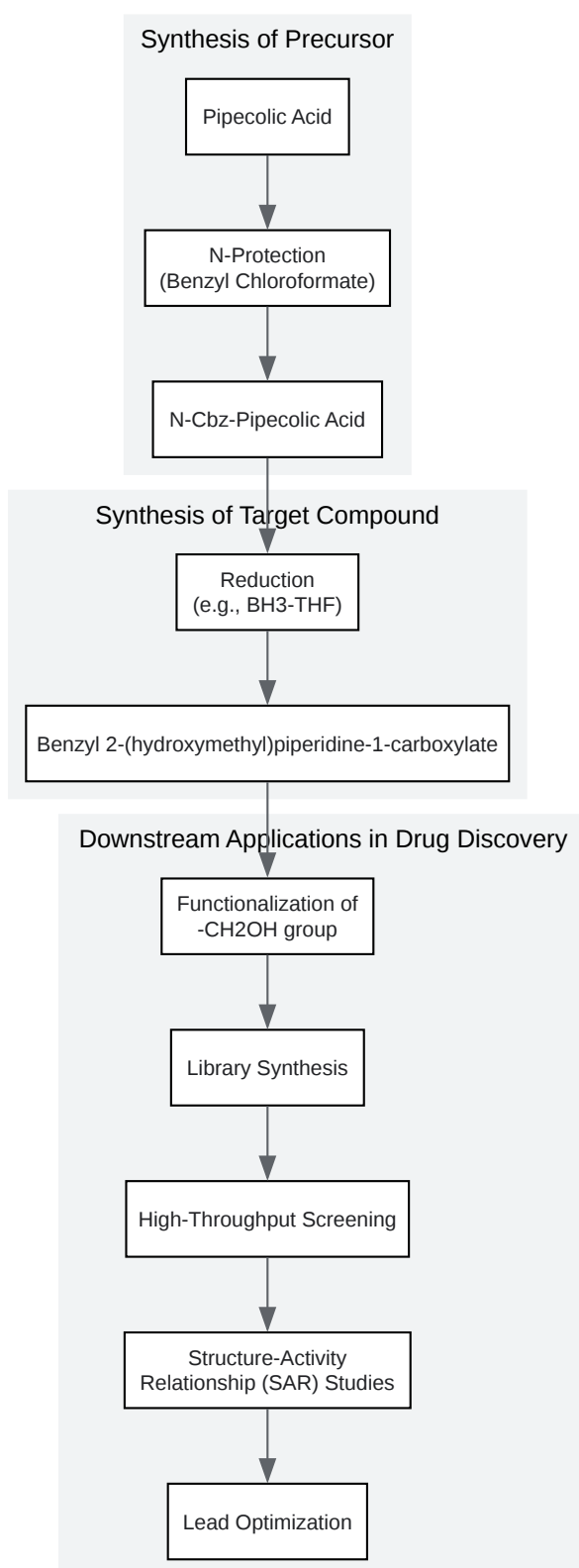
- Histone Deacetylase (HDAC) Inhibitors: Altering the substituents on the piperidine ring can lead to potent HDAC inhibitors, which are a class of anticancer agents.

- Acetylcholinesterase (AChE) Inhibitors: The N-benzylpiperidine moiety is a key component of donepezil, a well-known AChE inhibitor used in the treatment of Alzheimer's disease.^[1]
- Ligands for Neurological Receptors: The rigid piperidine core can be functionalized to create ligands for various receptors in the central nervous system.

The hydroxymethyl group at the 2-position of **Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate** provides a convenient point for chemical elaboration, allowing for the synthesis of libraries of compounds for high-throughput screening.

Experimental Workflows

The synthesis and utilization of **Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate** in a drug discovery program can be represented by the following logical workflow.



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References

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